molecular formula C14H12BrN3O2S B3483347 N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide

N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide

Cat. No.: B3483347
M. Wt: 366.23 g/mol
InChI Key: XRLFQUYRDNBNLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide is a chemical compound with the molecular formula C14H12BrN3O2S. This compound is known for its unique structure, which includes a bromopyridine moiety and a methoxybenzamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide typically involves the reaction of 5-bromopyridine-2-carbonyl chloride with 3-methoxybenzamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromopyridin-2-yl)carbamothioyl]-4-methoxybenzamide
  • N-[(5-bromopyridin-2-yl)carbamothioyl]-4-ethoxybenzamide
  • N-[(5-bromopyridin-2-yl)carbamothioyl]-2,6-dimethoxybenzamide

Uniqueness

N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-bromopyridin-2-yl)carbamothioyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c1-20-11-4-2-3-9(7-11)13(19)18-14(21)17-12-6-5-10(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRLFQUYRDNBNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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